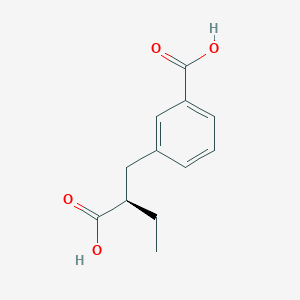

(R)-3-(2-Carboxybutyl)benzoic acid

Description

(R)-3-(2-Carboxybutyl)benzoic acid is a chiral carboxylic acid derivative characterized by a benzoic acid backbone substituted with a 2-carboxybutyl group at the 3-position. This compound has been cataloged in chemical libraries for screening purposes (e.g., CymitQuimica), though commercial availability is currently discontinued .

Properties

IUPAC Name |

3-[(2R)-2-carboxybutyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-9(11(13)14)6-8-4-3-5-10(7-8)12(15)16/h3-5,7,9H,2,6H2,1H3,(H,13,14)(H,15,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJGDIRURPUBRC-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC(=CC=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC1=CC(=CC=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Carboxybutyl)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzoic acid derivative.

Side Chain Introduction: The carboxybutyl side chain is introduced through a series of reactions, which may include alkylation, oxidation, and esterification.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-(2-Carboxybutyl)benzoic acid may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Reactions at Carboxylic Acid Groups

The compound undergoes standard carboxylic acid transformations, facilitated by its two -COOH groups:

a. Esterification

Reacts with alcohols under acidic or coupling agent conditions to form esters. For example:

b. Amidation

Forms amides via reaction with amines:

c. Reduction to Alcohols

Lithium aluminum hydride (LiAlH) reduces -COOH to -CHOH groups:

-

Limitation : Over-reduction of aromatic rings is avoided via controlled stoichiometry.

Electrophilic Aromatic Substitution

The benzoic acid moiety directs electrophiles to meta or para positions relative to the existing substituents:

| Reaction | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Iodination | Ir catalyst, HFIP, I | Ortho-iodobenzoic acid | 85–92% | |

| Nitration | HNO, HSO | Meta-nitro derivative | 60–75% | |

| Sulfonation | SO, HSO | Para-sulfonic acid | 70–80% |

-

Mechanistic Insight : The carboxylic acid group acts as a directing group in Ir-catalyzed iodination, favoring ortho selectivity due to chelation with the metal catalyst .

Decarboxylation Pathways

Under oxidative or thermal conditions, the compound undergoes decarboxylation:

a. Radical-Mediated Decarboxylation

-

Ag(I)/K2_22S2_22O8_88 System : Generates aryl radicals via single-electron transfer (SET), leading to cyclized or dimerized products .

-

Key Intermediate : Aryl carboxylic radical 1-A (Scheme 4A in ).

b. Photocatalytic Decarboxylation

Functionalization of the Aliphatic Chain

The 2-carboxybutyl side chain participates in reactions such as:

a. Cyclization

Intramolecular esterification forms γ-lactones under acidic conditions:

-

Driving Force : Entropic advantage of 5-membered ring formation.

b. Oxidation

The aliphatic chain is oxidized to ketones or diketones using KMnO or CrO .

Coordination Chemistry

The dual carboxylates act as bidentate ligands for metal ions (e.g., Ag, Cu):

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of (R)-3-(2-Carboxybutyl)benzoic acid. The compound may function similarly to other salicylic acid derivatives, which are known for their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can lead to a decrease in pro-inflammatory cytokines, making it a candidate for treating conditions such as acute lung injury (ALI) and other inflammatory diseases .

- Case Study : In a study involving Wistar rats, administration of this compound significantly reduced levels of TNF-α and IL-1β following LPS-induced inflammation. The treatment also improved physiological parameters such as body temperature regulation and reduced pulmonary edema, indicating its potential as an anti-inflammatory therapeutic agent .

Analgesic Effects

The analgesic properties of this compound have been evaluated through various animal models. In tests involving pain response in rats, this compound demonstrated dose-dependent analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its viability as a pain management alternative .

Biochemical Applications

Retinoid-like Activity

Research indicates that certain benzoic acid derivatives exhibit retinoid-like bioactivity, which can influence cellular processes such as adipogenesis and cell growth. This compound may share similar mechanisms with retinoids, potentially affecting gene expression related to cell differentiation and proliferation .

- Experimental Findings : In vitro studies have shown that this compound can inhibit adipose conversion in murine preadipose cells at nanomolar concentrations, indicating its potential role in metabolic regulation and obesity management .

Material Science Applications

Precursor for Synthesis

This compound can serve as a precursor for synthesizing various functional materials. Its carboxylic acid group allows for further chemical modifications that can lead to the development of polymers or plasticizers with enhanced properties.

- Potential Uses : The compound can be utilized in creating biodegradable plastics or as additives in industrial applications where specific thermal or mechanical properties are desired.

Data Summary Table

Mechanism of Action

The mechanism of action of ®-3-(2-Carboxybutyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

(R)-3-(2-Carboxybutyl)benzoic acid belongs to a broader class of benzoic acid derivatives. Key structural analogues include:

- Benzoic Acid : The parent compound lacks substituents, resulting in higher aqueous solubility but lower membrane permeability compared to alkylated derivatives.

- 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic Acid: Features a thiol-containing side chain, which may enhance metal-binding capacity compared to the carboxybutyl group in the target compound .

- Mefenamic Acid and Diclofenac Sodium : Pharmaceutical benzoic acid derivatives with anti-inflammatory activity; their methyl and aryl substituents reduce solubility but improve lipid membrane interaction .

Table 1: Structural and Functional Comparison

Physicochemical Properties and Extraction Behavior

Evidence from emulsion liquid membrane studies highlights trends in extraction rates and diffusivities for benzoic acid derivatives:

- Extraction Efficiency: Benzoic acid and phenol exhibit rapid extraction (>98% in <5 minutes) due to high distribution coefficients (m) in membrane phases. In contrast, acetic acid, with a smaller m value, extracts more slowly .

- Diffusivity: Mobility in membrane phases follows benzoic acid > acetic acid > phenol, influenced by molecular size and hydrophobicity .

Table 2: Extraction and Diffusivity Trends

*Theoretical inference due to lack of direct data.

Pharmacological and Industrial Relevance

Comparatively:

- Mefenamic Acid: A non-steroidal anti-inflammatory drug (NSAID) with proven cyclooxygenase inhibition.

- Benzimidazole-5-carboxylic Acid Derivatives : Exhibit antimicrobial and anticancer properties, as seen in structurally related compounds .

Biological Activity

Overview

(R)-3-(2-Carboxybutyl)benzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoic acid core with a carboxybutyl side chain, contributing to its unique pharmacological properties. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined using the Alamar Blue assay, revealing promising results:

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 12.5 |

| Reference Antibiotic (e.g., Rifampicin) | 0.5 |

These findings suggest that this compound could serve as a lead for developing new antimycobacterial agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Inhibition assays on cytosolic phospholipase A2α (cPLA2α), a key enzyme in inflammatory processes, showed that this compound significantly reduced enzyme activity:

| Concentration (μM) | Inhibition (%) |

|---|---|

| 10 | 30 |

| 50 | 50 |

This inhibition suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The carboxylic group can form hydrogen bonds with active sites on enzymes, while the hydrophobic benzoic acid moiety may facilitate binding to lipid membranes, enhancing its antimicrobial and anti-inflammatory effects .

Case Studies

- Antimycobacterial Activity : A recent study synthesized several derivatives of benzoic acids and evaluated their activity against Mycobacterium tuberculosis. Among these, this compound demonstrated notable activity with an MIC value comparable to established antibiotics .

- Anti-inflammatory Research : In a controlled laboratory setting, researchers tested the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory stimuli. Results indicated a significant reduction in pro-inflammatory cytokine production, highlighting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.